N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound’s interaction with FGFRs affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can facilitate cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biological Activity
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H19N5O3
- Molecular Weight : 377.4 g/mol
- CAS Number : 2034559-97-0
The structure integrates a pyrrolo[2,3-c]pyridine core, which is known for its biological activity, particularly as a scaffold for drug development targeting various proteins involved in cancer progression and inflammation.
The biological activity of this compound primarily involves its interaction with bromodomain and extraterminal (BET) proteins, which play critical roles in regulating gene expression related to cancer cell proliferation. The compound acts as an inhibitor of these proteins, leading to:
- Decreased Expression of Oncogenes : By inhibiting BET proteins such as BRD4, the compound reduces the transcriptional activation of oncogenes like MYC.
- Induction of Apoptosis : The modulation of pathways involved in cell survival can lead to increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrrolo[2,3-c]pyridine core can significantly influence the potency and selectivity of the compound. For instance:
- Substituents on the Pyridine Ring : Variations in substituents can enhance binding affinity towards the target bromodomains.
- Linker Length and Composition : The choice of linker between the pyridine and imidazolidine moieties affects pharmacokinetic properties and overall efficacy.
In Vitro Studies
-
Antiproliferative Activity :
- In studies involving various cancer cell lines, this compound demonstrated significant antiproliferative effects with IC50 values in the nanomolar range. This suggests high potency against tumor cells.
- Mechanistic Insights :
In Vivo Studies
Research utilizing mouse models has shown that administration of this compound leads to reduced tumor volume and improved survival rates in models of hematological malignancies. The compound's pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a promising candidate for further clinical development .
Comparative Analysis with Similar Compounds
To contextualize its biological activity, a comparison with other compounds targeting BET proteins is essential:
Compound Name | Target | IC50 (nM) | Selectivity |
---|---|---|---|
ABBV-075 | BRD4 | ~10 | High |
N-(2-(1-ethyl... | BRD4 | ~5 | Higher |
Other BET inhibitors | Varies | 20 - 50 | Moderate |
The data indicates that N-(2-(1-ethyl... exhibits superior potency compared to several established BET inhibitors.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-2-18-7-3-11-4-8-19(13(21)12(11)18)9-5-16-14(22)20-10-6-17-15(20)23/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,22)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWCIBOEXUKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.